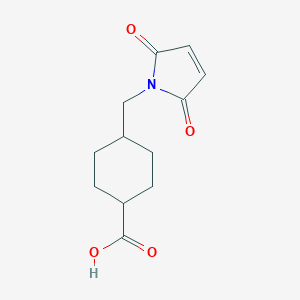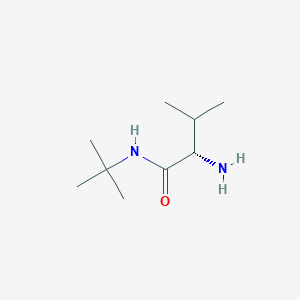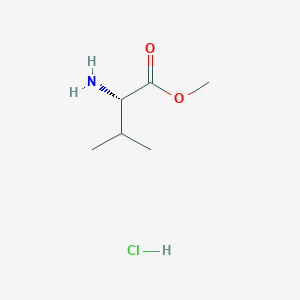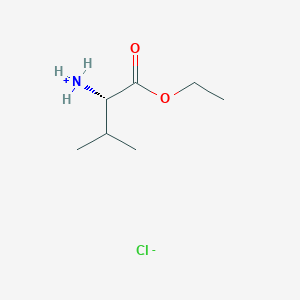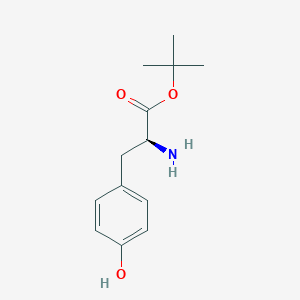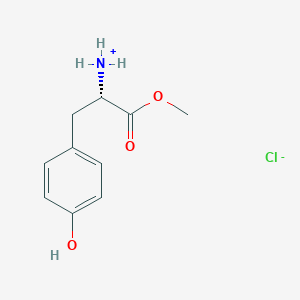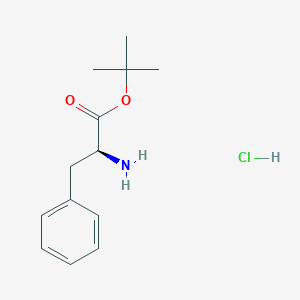
H-Phe-OtBu.HCl
Übersicht
Beschreibung
H-Phe-OtBu.HCl, also known as tert-Butyl L-Phenylalaninate Hydrochloride or L-Phenylalanine tert-Butyl Ester Hydrochloride , is a derivative of phenylalanine . It is a solid substance with a molecular formula of C13H20ClNO2 and a molecular weight of 257.76 .
Molecular Structure Analysis
The molecular structure of H-Phe-OtBu.HCl consists of 13 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The monoisotopic mass is 257.118256 Da .Physical And Chemical Properties Analysis
H-Phe-OtBu.HCl is a solid substance at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air, heat, and moisture .Wissenschaftliche Forschungsanwendungen
Chemotactic Tripeptides : A study by Michel, Lajoie, and Hassani (2009) explored the crystal structure and molecular mechanics energy calculations of chemotactic tripeptides, which are analogues of formyl-methionine-leucine-phenylalanine, including HCO-Met-Leu-Phe-OC(CH3)3 (fMLP-OtBu). This research is significant for understanding the chemotactic activity in inducing lysozyme release from human neutrophils (Michel, Lajoie, & Hassani, 2009).
Bone Marrow Mesenchymal Stem Cells Differentiation : Wang et al. (2010) investigated the differentiation of human bone marrow mesenchymal stem cells into nerve cells using various scaffolding materials, including polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). This study is relevant for applications in nerve tissue engineering (Wang et al., 2010).
Cell Death and Proliferation : Cheng et al. (2006) explored the effects of D,L-beta-hydroxybutyric acid on cell death and proliferation in L929 cells. This research contributes to the understanding of the impact of biodegradable polymers' degradation products on local cell types, relevant for tissue engineering applications (Cheng et al., 2006).
Brain Passage of BUBU : Delay-Goyet et al. (1991) studied the peptidase-resistance and bioavailability of BUBU, a selective agonist of the δ opioid receptor, in relation to brain passage and receptor occupancy. This research has implications in understanding the pharmacological responses induced by δ and μ receptors (Delay-Goyet et al., 1991).
Self-Assembled Phe-Phe Motif Nanostructures : Datta, Tiwari, and Ganesh (2018) examined the self-assembly of short peptide diphenylalanine (Phe-Phe) motif and its derivatives, including H-Phe-Phe-OH and Boc-Phe-Phe-OH. The study highlights the potential applications of these motifs in biomaterial chemistry, sensors, and bioelectronics (Datta, Tiwari, & Ganesh, 2018).
Polyhydroxyalkanoates in Tissue Engineering : Chen and Wu (2005) reviewed the applications of polyhydroxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and copolymers, in tissue engineering. They discussed their use in developing medical devices and tissue repair technologies (Chen & Wu, 2005).
(9H‐Fluoren‐9‐yl)methanesulfonyl (Fms) in Peptide Synthesis : Ishibashi, Miyata, and Kitamura (2010) developed a new sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), for peptide synthesis. This group can be used similarly to the Fmoc protecting group and has advantages in forming certain phosphonamide bonds (Ishibashi, Miyata, & Kitamura, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCEXDXULPJPG-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-OtBu.HCl | |
CAS RN |
15100-75-1 | |
| Record name | L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15100-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 3-phenyl-L-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



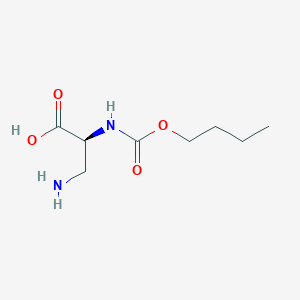
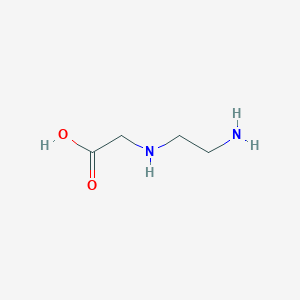
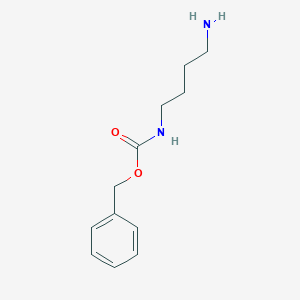
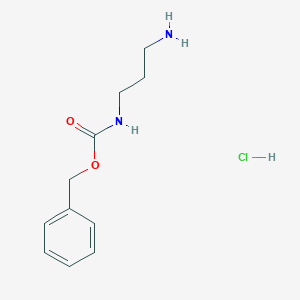
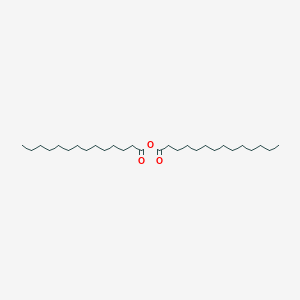
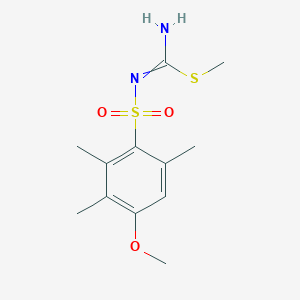
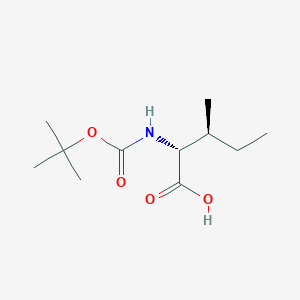
![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)
